Sodium oxybate

Catalog No.
S3682908
CAS No.
502-85-2
M.F
C4H7NaO3
M. Wt
126.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium oxybate

CAS Number

502-85-2

Product Name

Sodium oxybate

IUPAC Name

sodium;4-hydroxybutanoate

Molecular Formula

C4H7NaO3

Molecular Weight

126.09 g/mol

InChI

InChI=1S/C4H8O3.Na/c5-3-1-2-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1

InChI Key

XYGBKMMCQDZQOZ-UHFFFAOYSA-M

SMILES

C(CC(=O)O)CO.[Na+]

Synonyms

4 Hydroxybutyrate Sodium, 4-Hydroxybutyrate Sodium, gamma Hydroxybutyrate, gamma-Hydroxybutyrate, Oxybate Sodium, Oxybate, Sodium, Oxybutyrate, Sodium, Sodium gamma Hydroxybutyrate, Sodium gamma-Hydroxybutyrate, Sodium Oxybate, Sodium Oxybutyrate, Somsanit, Xyrem

Canonical SMILES

C(CC(=O)[O-])CO.[Na+]
  • Efficacy for Narcolepsy Symptoms

    Multiple double-blind, placebo-controlled studies have shown that sodium oxybate significantly reduces both cataplexy attacks and EDS in narcolepsy patients [, ]. It can be used as monotherapy or combined with other stimulants like modafinil to achieve optimal results [].

  • Mechanism of Action

    The exact mechanism by which sodium oxybate works in narcolepsy is still under investigation. However, research suggests it might act by promoting slow-wave (delta) sleep, leading to deeper and more consolidated nighttime sleep, ultimately improving wakefulness during the day []. Additionally, it's believed to interact with GABA-B receptors in the brain, influencing sleep regulation [].

  • Long-Term Use and Safety

    Studies examining long-term use of sodium oxybate in narcolepsy patients generally report good tolerability with side effects like dizziness, nausea, and headaches being the most common. However, some research indicates that a quarter of patients might experience side effects severe enough to discontinue the medication [].

Sodium oxybate is the sodium salt of gamma-hydroxybutyric acid, commonly referred to as GHB. It is a central nervous system depressant that is primarily used in the treatment of narcolepsy, particularly to alleviate symptoms such as excessive daytime sleepiness and cataplexy. Sodium oxybate has a molecular formula of C₄H₇NaO₃ and a molar mass of 126.09 g/mol. It is highly hydrophilic, which influences its pharmacokinetics and therapeutic applications .

The primary metabolic pathway for sodium oxybate involves its conversion to succinic semialdehyde through the action of GHB dehydrogenase or transhydrogenase. This intermediate is further oxidized to succinic acid, which enters the Krebs cycle, ultimately producing carbon dioxide and water . The compound undergoes extensive first-pass metabolism, resulting in an effective bioavailability of approximately 25% after oral administration .

Sodium oxybate exerts its effects by interacting with GABA-B receptors and GHB receptors in the central nervous system. Although the precise mechanism by which it alleviates narcolepsy symptoms remains unclear, it is believed to enhance slow-wave sleep and increase growth hormone secretion during nocturnal sleep . The compound also influences dopamine levels, contributing to its psychoactive properties .

Sodium oxybate can be synthesized through several methods, typically involving the neutralization of gamma-hydroxybutyric acid with sodium hydroxide or sodium bicarbonate. This reaction produces sodium oxybate and water as byproducts:

text
C₄H₈O₃ + NaOH → C₄H₇NaO₃ + H₂O

The resulting sodium salt can be purified through crystallization or other methods to ensure pharmaceutical-grade quality .

Sodium oxybate is primarily indicated for:

  • Narcolepsy: It is effective in reducing excessive daytime sleepiness and cataplexy episodes.
  • Growth Hormone Release: It stimulates growth hormone secretion, which has led to its misuse in bodybuilding contexts .

The compound is available in immediate-release and extended-release formulations, allowing for flexible dosing regimens tailored to patient needs .

Sodium oxybate has significant interactions with various medications, particularly central nervous system depressants. Co-administration with divalproex sodium can enhance cognitive impairment and necessitates careful dose adjustments. Other interactions may lead to increased risks of respiratory depression and other adverse effects . The compound's potential for abuse and dependence necessitates close monitoring in clinical settings.

Several compounds share similarities with sodium oxybate in terms of structure or pharmacological effects. Below is a comparison highlighting their uniqueness:

CompoundStructure (Similarities)Primary UseUnique Characteristics
Gamma-Hydroxybutyric AcidSodium oxybate is its salt formRecreational use; illicit drugAssociated with date rape; Schedule I drug
BaclofenGABA analogMuscle relaxantPrimarily used for spasticity
1,4-ButanediolStructural analogIndustrial solvent; recreational useLess potent than sodium oxybate
EthanolSimple alcoholRecreational useLegal status varies; common CNS depressant

Sodium oxybate's unique position arises from its specific medical applications for narcolepsy and its regulatory status as a Schedule III controlled substance when prescribed, contrasting sharply with the illicit status of gamma-hydroxybutyric acid .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

126.02928836 g/mol

Monoisotopic Mass

126.02928836 g/mol

Heavy Atom Count

8

Melting Point

145-147

UNII

7G33012534

Drug Indication

Sodium oxybate is a central nervous system depressant indicated for the treatment of cataplexy or excessive daytime sleepiness (EDS) in patients with narcolepsy. In the US and in Europe, the drug is approved for use in patients 7 years of age and older while in Canada, it is not recommended in children under the age of 18, unless clearly needed.
Treatment of narcolepsy with cataplexy in adult patients.
Substitution treatment for alcohol dependence within a framework of careful medical supervision along with continuous psychosocial support and social rehabilitation. Treatment should be initiated only in patients resistant to existing interventions or in patients for whom existing therapies are contra-indicated or not recommended.

MeSH Pharmacological Classification

Adjuvants, Anesthesia

Mechanism of Action

The physiological actions of sodium oxybate are mediated by gamma-hydroxybutyrate (GHB), its active compound. While the exact mechanism of action of GHB in narcolepsy is not fully understood, it is suggested that GHB has multiple modes of action. At low doses, GHB binds to high- and low-affinity G-protein-coupled GHB receptors. Activation of GHB receptors leads to the release of glutamate, which is an excitatory neurotransmitter. At higher doses, GHB activates GABAB receptors at noradrenergic and dopaminergic neurons, as well as at thalamocortical neurons that are involved in sleep-wake regulation, attention and vigilance. GHB metabolizes to GABA, which modulates GABAA and GABAC receptors.

Other CAS

502-85-2

Absorption Distribution and Excretion

Following oral administration of sodium oxybate, GHB is released and rapidly absorbed with an absolute bioavailability of about 88%. The plasma levels of GHB increases more than dose-proportionally, with blood levels increasing 3.7‐fold as total daily dose is doubled from 4.5 g to 9 g. After administration of a single oral dose of 2.25g to 4.5g sodium oxybate, the Cmax was 27–90 μg/mL and the mean Tmax ranged from 25 to 75 minutes. A high-fat meal delays absorption (average Tmax increased from 0.75 hr to 2 hr), reduces Cmax of GHB by 59%, and decreases systemic exposure (AUC) by 37%.
The clearance of GHB is almost entirely by biotransformation to carbon dioxide, which is then eliminated by expiration. On average, less than 5% of unchanged drug appears in human urine within 6 to 8 hours after dosing. Fecal excretion is negligible.
The apparent volume of distribution of GHB ranges from 190 mL/kg to 384 mL/kg.
In healthy GHB-naïve subjects who received a single oral dose of 25 mg GHB per kg of body weight, the total clearance 1228 ± 233 μL/min.

Metabolism Metabolites

Animal studies suggest that metabolism is the major elimination pathway for GHB, producing carbon dioxide and water via the tricarboxylic acid (Krebs) cycle and secondarily by beta-oxidation. GHB dehydrogenase, a cytosolic NADP+-linked enzyme, converts GHB to succinic semialdehyde, which is then biotransformed to succinic acid by succinic semialdehyde dehydrogenase. Succinic acid enters the Krebs cycle where it is metabolized to carbon dioxide and water. A second mitochondrial oxidoreductase enzyme, a transhydrogenase, also catalyzes the conversion to succinic semialdehyde in the presence of α-ketoglutarate. GHB can alternatively be converted to carbon dioxide and water via β-oxidation mediated by 3,4-dihydroxybutyrate. No active metabolites have been identified.

Wikipedia

Sodium oxybate
Ampyrone

FDA Medication Guides

Sodium Oxybate
SOLUTION;ORAL
HIKMA
01/03/2022
Xyrem
JAZZ PHARMS
04/04/2023
Xywav
Calcium Oxybate; Magnesium Oxybate; Potassium Oxybate; Sodium Oxybate
JAZZ

Biological Half Life

GHB has an elimination half-life of 0.5 to 1 hour.

Use Classification

Human drugs -> Other nervous system drugs -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Butanoic acid, 4-hydroxy-, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-20
Lemon MD, Strain JD, Farver DK: Sodium oxybate for cataplexy. Ann Pharmacother. 2006 Mar;40(3):433-40; quiz 581-2. Epub 2006 Feb 28. [PMID:16507620]
Brenneisen R, Elsohly MA, Murphy TP, Passarelli J, Russmann S, Salamone SJ, Watson DE: Pharmacokinetics and excretion of gamma-hydroxybutyrate (GHB) in healthy subjects. J Anal Toxicol. 2004 Nov-Dec;28(8):625-30. [PMID:15538955]

Explore Compound Types